molecular formula C19H38N2 B15125915 n-Dodecyl-n-methyl-3,4,5,6-tetrahydro-2h-azepin-7-amine CAS No. 27800-11-9

n-Dodecyl-n-methyl-3,4,5,6-tetrahydro-2h-azepin-7-amine

Cat. No.: B15125915
CAS No.: 27800-11-9
M. Wt: 294.5 g/mol
InChI Key: NBEVUERDXYCSIS-UHFFFAOYSA-N
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Description

n-Dodecyl-n-methyl-3,4,5,6-tetrahydro-2H-azepin-7-amine is a chemical compound that belongs to the class of seven-membered heterocyclic amines It contains a seven-membered ring with one nitrogen atom and is characterized by the presence of a dodecyl (C12H25) and a methyl (CH3) group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Dodecyl-n-methyl-3,4,5,6-tetrahydro-2H-azepin-7-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-(bromomethyl)aziridines with o-aminobenzenethiol in the presence of potassium carbonate. This reaction leads to the formation of the desired compound through intramolecular recyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

n-Dodecyl-n-methyl-3,4,5,6-tetrahydro-2H-azepin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted amine compounds.

Scientific Research Applications

n-Dodecyl-n-methyl-3,4,5,6-tetrahydro-2H-azepin-7-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Dodecyl-n-methyl-3,4,5,6-tetrahydro-2H-azepin-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Azepines: Compounds with a similar seven-membered ring structure containing one nitrogen atom.

    Benzodiazepines: Compounds with a fused benzene and diazepine ring system.

    Oxazepines: Compounds with an oxygen and nitrogen atom in the seven-membered ring.

    Thiazepines: Compounds with a sulfur and nitrogen atom in the seven-membered ring.

Uniqueness

n-Dodecyl-n-methyl-3,4,5,6-tetrahydro-2H-azepin-7-amine is unique due to its specific structural features, including the presence of a dodecyl and methyl group attached to the nitrogen atom. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

27800-11-9

Molecular Formula

C19H38N2

Molecular Weight

294.5 g/mol

IUPAC Name

N-dodecyl-N-methyl-3,4,5,6-tetrahydro-2H-azepin-7-amine

InChI

InChI=1S/C19H38N2/c1-3-4-5-6-7-8-9-10-11-15-18-21(2)19-16-13-12-14-17-20-19/h3-18H2,1-2H3

InChI Key

NBEVUERDXYCSIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(C)C1=NCCCCC1

Origin of Product

United States

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